![molecular formula C27H22FN3O2 B2719352 3-(3,4-dimethylphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 866349-50-0](/img/structure/B2719352.png)
3-(3,4-dimethylphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
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Overview
Description
3-(3,4-dimethylphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline , commonly referred to as EMB-FUBINACA , belongs to the class of synthetic cannabinoids. These compounds mimic the effects of natural cannabinoids (such as THC) and interact with the endocannabinoid system in the brain. EMB-FUBINACA has been encountered in various synthetic cannabinoid products and is often laced on plant material, marketed as herbal incense products .
Molecular Structure Analysis
Scientific Research Applications
Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally related to pyrazoloquinolines, have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. Some compounds exhibited potent cytotoxic effects, with IC(50) values less than 10 nM, indicating their potential as anticancer agents (Deady et al., 2003).
Molecular Logic Gates
Amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline have been studied for their photophysical properties, demonstrating applications in the development of molecular logic gates. These compounds exhibit pH-dependent fluorescence that can function as multilevel or binary logic gates, showing potential for use in molecular electronics and sensing technologies (Uchacz et al., 2016).
Antimycobacterial Activity
Novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole have been synthesized and shown to possess significant antimycobacterial activity against Mycobacterium tuberculosis. This highlights the potential of these compounds in the development of new antitubercular agents (Kantevari et al., 2011).
Fluorescence Quenching by Protonation
The reversible quenching of fluorescence from pyrazolo[3,4-b]quinoline derivatives by protonation has been explored. These findings are relevant for the development of fluorescent materials and sensors, especially those sensitive to changes in pH (Mu et al., 2010).
Mechanism of Action
Target of Action
The primary target of the compound 3-(3,4-dimethylphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is the Proteinase-Activated Receptor 4 (PAR4) . PAR4 is a G protein-coupled receptor that plays a crucial role in thrombosis and hemostasis .
Mode of Action
The compound acts as an antagonist to the PAR4 receptor . It binds to the receptor, blocking its activation and subsequent signaling pathways . This results in a decrease in platelet aggregation, a key process in blood clot formation .
Biochemical Pathways
Upon binding to the PAR4 receptor, the compound inhibits the activation of downstream signaling pathways involved in platelet aggregation . This includes the inhibition of intracellular calcium release and thromboxane A2 production, both of which are crucial for platelet aggregation .
Pharmacokinetics
The compound exhibits good metabolic stability in human liver microsomes . It also displays favorable pharmacokinetic properties when administered orally, with a half-life of 7.32 hours and a bioavailability of 45.11% in mice .
Result of Action
The antagonistic action of the compound on the PAR4 receptor results in effective antiplatelet activity . This is evidenced by its potent in vitro antiplatelet activity, with IC50 values of 26.13 nM and 14.26 nM . Furthermore, it shows a low tendency for bleeding, making it a safer therapeutic option for arterial thrombosis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biological molecules can influence the action, efficacy, and stability of the compound.
properties
IUPAC Name |
14-(3,4-dimethylphenyl)-17-[(4-fluorophenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3O2/c1-16-3-6-19(11-17(16)2)26-22-15-31(14-18-4-7-20(28)8-5-18)23-13-25-24(32-9-10-33-25)12-21(23)27(22)30-29-26/h3-8,11-13,15H,9-10,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJIAUKTVYOGSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=C(C=C6)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethylphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline |
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